molecular formula C17H19N3O2S B6523400 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide CAS No. 863587-11-5

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide

Cat. No.: B6523400
CAS No.: 863587-11-5
M. Wt: 329.4 g/mol
InChI Key: DGPLTXNSSQVWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a synthetic small molecule of interest in chemical biology and preclinical research. This benzamide derivative is characterized by its unique structure, which combines an imidazothiazole moiety with a benzamide core. Compounds featuring imidazothiazole scaffolds are frequently investigated for their potential to modulate various biological pathways and are valuable tools for understanding cellular processes. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening assays to identify potential therapeutic targets. Specific research applications and a detailed mechanism of action for this exact compound are areas of ongoing investigation and are not yet fully characterized in the available scientific literature. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-3-9-22-15-6-4-13(5-7-15)16(21)18-11-14-12-20-8-10-23-17(20)19-14/h4-8,10,12H,2-3,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLTXNSSQVWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 4-butoxybenzaldehyde with 6-aminomethylimidazo[2,1-b]thiazole in the presence of an isocyanide donor. Microwave irradiation at 120°C for 2–4 hours accelerates the reaction, with [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) serving as both solvent and catalyst. The ionic liquid enhances polarity, facilitating dipole interactions and stabilizing intermediates.

Table 1: Optimization of One-Pot MCR Conditions

ParameterOptimal ValueYield Impact
Temperature120°C+25%
Microwave Duration3 hours+15%
Ionic Liquid[bmim]BF₄+30%

Post-reaction, the mixture is quenched with ice water, and the precipitate is recrystallized from ethanol to achieve >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the product’s structure, with distinctive peaks at δ 7.8–8.2 ppm (imidazo-thiazole protons) and a molecular ion at m/z 391.49.

Ionic Liquid-Assisted Synthesis

Ionic liquids (ILs) have emerged as green solvents for heterocyclic synthesis due to their low volatility and high thermal stability. A modified approach using [bmim]Br (1-butyl-3-methylimidazolium bromide) in ethanol under reflux achieves 70–80% yields.

Stepwise Assembly

The reaction involves:

  • Formation of Imidazo-Thiazole Intermediate : 6-(Bromomethyl)imidazo[2,1-b]thiazole is prepared via cyclization of 2-aminothiazole with phenacyl bromide in [bmim]Br.

  • Coupling with Benzamide : The intermediate reacts with 4-butoxybenzoyl chloride in the presence of triethylamine (TEA), with [bmim]Br maintaining a homogeneous phase.

Table 2: Key Metrics for IL-Assisted Synthesis

StepTimeYieldPurity
Imidazo-thiazole formation45 min85%95%
Benzamide coupling2 hrs78%97%

FTIR analysis reveals characteristic bands at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C ether), confirming successful conjugation.

Cyclization-Hydrolysis Cascades

A cyclization-hydrolysis approach is employed to build the imidazo-thiazole scaffold from benzene-1,2-diamine precursors.

Synthetic Pathway

  • Thiolation : Benzene-1,2-diamine reacts with CS₂ and Na₂CO₃ to form 1H-benzo[d]imidazole-2-thiol.

  • Cyclization : Treatment with ethyl 4-chloro-3-oxobutanoate in H₂SO₄ yields the imidazo-thiazole core.

  • Hydrolysis and Acidification : The ester intermediate is hydrolyzed to a carboxylic acid, which is then coupled with 4-butoxyaniline using EDCI/HOBt.

Table 3: Cyclization-Hydrolysis Performance

StepConditionsYield
ThiolationCS₂, Na₂CO₃, 12 hrs65%
CyclizationH₂SO₄, 50°C, 6 hrs72%
Amide CouplingEDCI, HOBt, RT68%

X-ray crystallography of analogous compounds validates the planar geometry of the imidazo-thiazole system, with bond angles of 120° at the thiazole sulfur.

Coupling Reactions with Sulfonyl Piperazines

Recent advances utilize sulfonyl piperazines as coupling partners to introduce the benzamide group.

Protocol Overview

  • Synthesis of Carboxylic Acid Intermediate : Ethyl 2-aminothiazole-4-carboxylate is cyclized with phenacyl bromides, followed by LiOH-mediated hydrolysis.

  • Piperazine Coupling : The acid reacts with sulfonyl piperazines using EDCI/HOBt, achieving 60–75% yields.

Table 4: Coupling Reaction Optimization

ParameterEffect on Yield
EDCI Excess (1.2 eq)+20%
HOBt Co-catalyst+15%
Anhydrous DMF+10%

LC-MS analysis shows a retention time of 8.2 min and [M+H]⁺ at m/z 392.1, consistent with the target compound.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYieldPurityScalability
One-Pot MCR85%98%High
IL-Assisted78%97%Moderate
Cyclization-Hydrolysis68%95%Low
Piperazine Coupling75%96%Moderate

The one-pot MCR offers the best balance of yield and scalability, while IL-assisted synthesis provides greener alternatives. Cyclization-hydrolysis is limited by multi-step purification but is valuable for structural analogs .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiazole ring to its oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms or other substituents on the benzamide or thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include oxidized thiazole derivatives, reduced benzamide derivatives, and substituted imidazo[2,1-b][1,3]thiazole compounds.

Scientific Research Applications

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Benzamide vs. Coumarin Derivatives

Replacing the benzamide group with a coumarin scaffold (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) shifts activity toward antiviral effects, as seen in Parvovirus B19 inhibition . The coumarin’s planar structure may enhance DNA intercalation or protease binding, whereas benzamide derivatives like SRT1720 target SIRT1 via their extended aromatic systems .

Impact of Fluorination

Fluorine substitution (e.g., 4-Fluoro-N-{[6-(4-fluorophenyl)-imidazothiazol-5-yl]methyl}benzamide) improves metabolic stability and lipophilicity, as fluorine’s electronegativity reduces basicity of adjacent amines and enhances membrane permeability .

Piperazinyl vs. Butoxy Substituents

SRT1720 and SRT1460 incorporate piperazinylmethyl groups, which enhance solubility and enable hydrogen bonding with SIRT1’s catalytic domain . The butoxy group in the target compound lacks such polar interactions but may improve blood-brain barrier penetration due to its nonpolar nature.

Biological Activity

4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, which include a butoxy group and an imidazo[2,1-b]thiazole moiety, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 4-butoxy-N-(imidazo[2,1-b][1,3]thiazol-6-yl)methylbenzamide
  • Molecular Formula: C_{22}H_{23}N_{3}O_{2}S
  • CAS Number: 893990-14-2

Structural Features

FeatureDescription
Benzamide CoreProvides a stable framework for biological activity
Imidazo[2,1-b]thiazole RingImparts specific biological properties and enhances interaction with biological targets
Butoxy GroupIncreases lipophilicity and solubility in organic solvents

Antibacterial Activity

Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole possess potent activity against various bacterial strains. In vitro tests against Mycobacterium tuberculosis demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .

Antifungal and Antioxidant Activities

In addition to antibacterial properties, compounds similar to this compound have been evaluated for antifungal activity. Some studies reported promising results against common fungal pathogens. Furthermore, antioxidant activity has been noted in various derivatives, suggesting potential applications in combating oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments reveal that many derivatives of imidazo[2,1-b]thiazoles exhibit low toxicity towards normal cell lines while maintaining efficacy against cancer cell lines. For example, certain compounds demonstrated no cytotoxic effects on HepG2 cells at concentrations up to 100 μM . This characteristic is crucial for the development of therapeutic agents that minimize adverse effects on healthy tissues.

Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study focused on synthesizing various imidazole derivatives bearing different substituents evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. Among these, one compound (13e) showed remarkable antibacterial activity with MICs ranging from 1 to 4 μg/mL against multidrug-resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of imidazo[2,1-b]thiazole derivatives indicated that specific substitutions enhance biological activity. For instance:

  • Para-substituted phenyl groups were associated with increased anti-tubercular activity.
  • Electron-withdrawing groups such as chloro enhanced potency while electron-donating groups reduced it .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMICs as low as 3.125 μg/mL against M. tuberculosis ,
AntifungalEffective against common fungal strains
AntioxidantDemonstrated significant antioxidant properties
CytotoxicityLow toxicity in normal cell lines

Q & A

Q. What are the standard and optimized synthetic routes for 4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide?

The compound is synthesized via multi-step organic reactions, starting with coupling of the imidazo[2,1-b]thiazole core to a benzamide derivative. Traditional methods involve amide bond formation using carbodiimide coupling agents. Optimized approaches include microwave-assisted synthesis (reducing reaction time from hours to minutes) and continuous flow reactors (enhancing yield >20% compared to batch processes). Purity is validated via HPLC, with typical yields ranging from 60–85% depending on the solvent system (e.g., DMF or THF) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation employs:

  • X-ray crystallography to resolve bond lengths and hydrogen-bonding patterns in the crystal lattice.
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., butoxy group at C4 of the benzamide).
  • Mass spectrometry (HRMS) for molecular weight validation (expected m/z ~395.4 [M+H]⁺).
  • FTIR to confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole ring vibrations) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., ovarian A2780, colon HCT-116) with IC₅₀ values typically <10 µM.
  • Enzyme inhibition : Fluorometric assays for indoleamine 2,3-dioxygenase (IDO1) inhibition, comparing activity to EPACADOSTAT (reference inhibitor).
  • Apoptosis markers : Caspase-3/7 activation measured via luminescent assays .

Advanced Research Questions

Q. What mechanistic insights exist for its interaction with IDO1, and how are these interactions validated?

The compound acts as a competitive inhibitor of IDO1, binding to the heme-active site. Validation methods include:

  • Enzyme kinetics : Lineweaver-Burk plots showing increased Km (substrate affinity reduction) with constant Vmax.
  • Docking studies (AutoDock Vina): Predicted binding energy ≤ -8.5 kcal/mol, with key interactions (e.g., hydrogen bonds to Arg231 and π-π stacking with Phe226).
  • Cellular validation : IFN-γ-induced IDO1 suppression in HEK293T cells, measured via kynurenine ELISA .

Q. How can researchers resolve contradictory data in biological activity across studies?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Standardize cell lines (e.g., use authenticated ATCC lines), serum-free media, and exposure times (24–72 hr).
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. butoxy substituents) to isolate pharmacophore contributions .

Q. What computational approaches predict off-target interactions or novel biological targets?

  • Molecular docking : Screen against targets like SIRT1 (using PDB 4I5I) or carbonic anhydrase IX.
  • QSAR models : Train on imidazo[2,1-b]thiazole derivatives to predict cytotoxicity or solubility.
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å for IDO1 complexes) .

Q. How do substituents (e.g., butoxy vs. methoxy) impact bioactivity and metabolic stability?

  • Bioactivity : Butoxy groups enhance lipophilicity (logP ~3.5 vs. ~2.8 for methoxy), improving membrane permeability (PAMPA assay >5 × 10⁻⁶ cm/s).
  • Metabolism : Microsomal stability assays (human liver microsomes) show butoxy derivatives have t₁/₂ >40 min vs. <20 min for methoxy analogs due to reduced CYP3A4-mediated oxidation .

Q. What formulation strategies improve solubility for in vivo studies?

  • Co-solvents : 10% DMSO in saline for acute dosing.
  • Nanoformulations : PEGylated liposomes (size ~100 nm) increase aqueous solubility from <0.1 mg/mL to >2 mg/mL.
  • Pharmacokinetics : IV administration in rodents shows t₁/₂ ~4 hr and AUC₀–24 ~1500 ng·hr/mL .

Q. What are the dominant oxidative degradation pathways, and how are they mitigated?

  • Pathways : Butoxy chain oxidation (via CYP450) forms carboxylic acid metabolites (LC-MS m/z +16).
  • Mitigation : Add antioxidants (e.g., BHT) during storage or synthesize fluorine-substituted analogs to block oxidation .

Q. How are animal models designed to evaluate its efficacy in immune-oncology?

  • Syngeneic models : CT26 colon carcinoma in BALB/c mice, monitoring tumor volume and intratumoral CD8⁺ T-cell infiltration.
  • Biomarkers : Serum kynurenine/tryptophan ratio (IDO1 activity) and IFN-γ levels via Luminex multiplex assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.